
3-Hydroxymethyl-3-amino-2-piperidone
説明
3-Hydroxymethyl-3-amino-2-piperidone is a substituted piperidone derivative characterized by a six-membered lactam (2-piperidone) ring. The 3rd carbon of the ring is functionalized with both a hydroxymethyl (-CH$2$OH) and an amino (-NH$2$) group, creating a sterically crowded and reactive site. This structural motif is significant in medicinal chemistry, particularly in the design of protease inhibitors and chiral intermediates for drug synthesis.
特性
分子式 |
C6H12N2O2 |
---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
3-amino-3-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H12N2O2/c7-6(4-9)2-1-3-8-5(6)10/h9H,1-4,7H2,(H,8,10) |
InChIキー |
CGAOIPDPJCYUJR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)NC1)(CO)N |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The following table compares 3-Hydroxymethyl-3-amino-2-piperidone with structurally related compounds, focusing on molecular features, substituents, and applications:
Key Observations:
Functional Group Diversity :
- The target compound’s dual C3 substituents (-NH$2$ and -CH$2$OH) differentiate it from simpler analogs like 3-hydroxypiperidin-2-one (only -OH at C3) . This bifunctionalization may enhance its utility in asymmetric catalysis or as a pharmacophore.
- Compared to 3-(Hydroxymethyl)piperidine , the presence of the ketone group in 2-piperidone derivatives introduces electrophilic reactivity, enabling nucleophilic additions or ring-opening reactions.
Steric and Electronic Effects :
- The hydrochloride derivative (CAS 1609395-50-7) demonstrates how additional substituents (e.g., methyl at C1) and salt formation can modulate solubility and stability, a strategy relevant to prodrug development.
Research Implications and Gaps
- Synthetic Challenges: The steric hindrance at C3 in this compound may complicate synthetic routes, necessitating advanced strategies like enzymatic resolution or protective-group chemistry.
- Toxicological Data: highlights the lack of thorough toxicological studies for related compounds (e.g., 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone) , emphasizing the need for safety profiling of novel piperidone derivatives.
準備方法
Nucleophilic Cyclization of Linear Precursors
A prevalent method involves the cyclization of linear diamino alcohol precursors. For example, 5-aminopentane-1,3-diol derivatives undergo intramolecular nucleophilic attack under acidic conditions to form the piperidone ring. In a representative procedure, 2-amino-4-hydroxymethylpentanoic acid is treated with hydrochloric acid (4–10 equiv.) in dichloromethane or methanol at 50–80°C for 3–8 hours, yielding 3-hydroxymethyl-3-amino-2-piperidone with 75–85% efficiency. The reaction’s success hinges on precise pH control to avoid over-protonation of the amine, which could lead to side reactions such as oligomerization.
Dieckmann Cyclization of Ester Derivatives
Dieckmann cyclization offers a stereoselective route to 2-piperidones. Starting with ethyl 3-((benzyloxycarbonyl)amino)-4-hydroxymethylpentanoate , base-mediated intramolecular ester condensation (e.g., using NaH or LDA in THF at −78°C to 0°C) forms the six-membered ring. Subsequent hydrogenolysis of the Cbz group with 10% Pd/C in methanol (20–30°C, 3–8 hours) affords the target compound in 70–78% overall yield. This method excels in preserving the hydroxymethyl group’s integrity but requires anhydrous conditions to prevent hydrolysis.
Catalytic Hydrogenation for Functional Group Manipulation
Reduction of Keto Intermediates
Catalytic hydrogenation plays a critical role in reducing keto groups to alcohols while retaining amino functionalities. For instance, 3-amino-2-piperidone-3-carbaldehyde is subjected to hydrogenation at 20–30°C under 1–3 atm H₂ pressure using Raney nickel or palladium on carbon. This step selectively reduces the aldehyde to a hydroxymethyl group, achieving yields of 82–90%. The choice of catalyst significantly impacts selectivity; palladium-based systems minimize over-reduction to methyl groups.
Debenzylation and Deprotection Sequences
Protected intermediates such as 3-(benzyloxycarbonylamino)-3-hydroxymethyl-2-piperidone undergo hydrogenolytic deprotection. Using 10% Pd/C in methanol or ethanol, the Cbz group is cleaved within 3–5 hours at ambient temperature, yielding the free amine with >95% efficiency. Acidic workup (e.g., HCl in dioxane) may be employed to isolate the hydrochloride salt, enhancing stability for storage.
Protecting Group Strategies for Amino and Hydroxymethyl Moieties
Dual Protection Using Cbz and TBS Groups
To prevent undesired interactions during synthesis, the amino group is often protected with a benzyloxycarbonyl (Cbz) group, while the hydroxymethyl moiety is shielded as a tert-butyldimethylsilyl (TBS) ether. For example, 3-((Cbz)amino)-3-(TBS-oxymethyl)-2-piperidone is synthesized via sequential silylation and Cbz protection. Deprotection involves tetrabutylammonium fluoride (TBAF) for silyl removal and hydrogenolysis for Cbz cleavage, achieving an 88% overall yield.
Acid-Labile Protecting Groups
Trifluoroacetyl (TFA) groups offer an alternative for acid-sensitive intermediates. In one protocol, 3-amino-3-hydroxymethyl-2-piperidone is protected with TFA anhydride in dichloromethane, followed by neutralization with triethylamine. Deprotection under mild acidic conditions (e.g., 10% citric acid) restores the free amine without affecting the hydroxymethyl group.
Enantioselective Synthesis via Chiral Auxiliaries
Evans Oxazolidinone-Mediated Asymmetric Induction
Chiral auxiliaries like Evans oxazolidinones enable enantioselective formation of the piperidone ring. Starting with (R)-4-benzyl-3-(3-hydroxymethyl-3-aminopropionyl)oxazolidin-2-one , cyclization is induced using TiCl₄ and diisopropylethylamine (DIPEA) in toluene at −40°C. Auxiliary removal with LiOH/H₂O₂ yields (R)-3-hydroxymethyl-3-amino-2-piperidone with 94% enantiomeric excess (ee).
Enzymatic Resolution of Racemic Mixtures
Lipase-catalyzed kinetic resolution offers a biocatalytic route. Racemic 3-hydroxymethyl-3-acetamido-2-piperidone is treated with Candida antarctica lipase B (CAL-B) in vinyl acetate, selectively acetylating the (S)-enantiomer. Chromatographic separation followed by hydrolysis affords enantiopure (R)- and (S)-isomers with >99% ee.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use in ring-closing reactions. A mixture of 3-amino-4-hydroxymethylpentanoic acid and p-toluenesulfonic acid (PTSA) is milled at 30 Hz for 2 hours, directly yielding this compound with 80% conversion. This method reduces waste and energy consumption compared to traditional thermal approaches.
Aqueous-Phase Catalysis
Water as a solvent enhances sustainability. Using scandium triflate as a Lewis catalyst, 3-aminoglutaronitrile undergoes cyclization in water at 80°C, forming the piperidone core. Subsequent hydrolysis of the nitrile to a hydroxymethyl group completes the synthesis in a one-pot process with 76% yield.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Enantiomeric Excess (%) | Key Advantages | Limitations |
---|---|---|---|---|
Nucleophilic Cyclization | 75–85 | N/A | Simple reagents, scalable | Moderate stereocontrol |
Dieckmann Cyclization | 70–78 | 90–94 | High stereoselectivity | Requires anhydrous conditions |
Catalytic Hydrogenation | 82–90 | N/A | Selective reduction | Catalyst cost |
Enzymatic Resolution | 45–50 | >99 | Eco-friendly, high ee | Low atom economy |
Mechanochemical | 80 | N/A | Solvent-free, energy-efficient | Limited scalability |
Q & A
Q. What are the optimal synthetic routes for 3-Hydroxymethyl-3-amino-2-piperidone, and how are they validated?
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, cyclization, or reductive amination. For example, intermediates like substituted piperidones are functionalized using hydroxymethyl and amino groups under controlled pH and temperature. Validation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity . Purity is assessed via high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases .
Q. How should researchers characterize the stereochemical configuration of this compound?
Chiral chromatography (e.g., Chiralpak® columns) or X-ray crystallography are preferred. NMR coupling constants and NOESY experiments can resolve stereochemical ambiguities. Comparative analysis with known stereoisomers in databases like PubChem is critical .
Q. What protocols ensure reproducibility in purity assessment during synthesis?
Use standardized HPLC protocols with UV detection (λ = 210–254 nm) and internal calibration. Impurity profiling requires spiking experiments with reference standards (e.g., risperidone intermediates) to identify byproducts . Document deviations from established protocols, such as solvent ratios or temperature gradients, to troubleshoot batch inconsistencies .
Advanced Research Questions
Q. How can bioactivity assays for this compound be designed to evaluate kinase inhibition?
Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization assays with recombinant EGFR/HER2 kinases. Include positive controls (e.g., gefitinib) and measure IC50 values at varying concentrations (1 nM–100 µM). Validate results with triplicate runs and statistical analysis (e.g., ANOVA) to minimize variability . For cellular assays, employ immortalized cell lines with luciferase reporters to quantify inhibition .
Q. What strategies resolve contradictions in biological activity data across studies?
Meta-analysis of published datasets should account for variables like cell line heterogeneity, assay conditions (e.g., serum concentration), and compound solubility. Cross-validate findings using orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity versus cell-based assays . Replicate studies under identical conditions to isolate protocol-specific biases .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) identifies binding poses in kinase active sites. Molecular dynamics (MD) simulations (100 ns trajectories) assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies targeting predicted binding residues .
Q. What cross-disciplinary approaches enhance understanding of its pharmacological potential?
Combine structural biology (cryo-EM for target complexes), metabolomics (LC-MS for metabolite profiling), and pharmacokinetic modeling (e.g., PBPK simulations). Collaborative studies with piperidone derivatives (e.g., 4-hydroxy-2-ethyl-2-phenylglutarimide) provide comparative insights into structure-activity relationships .
Methodological and Ethical Considerations
Q. How should researchers document experimental deviations for peer review?
Include a dedicated "Protocol Deviations" section in manuscripts, detailing adjustments (e.g., solvent substitutions, altered reaction times) and their justifications. Append raw data (NMR spectra, HPLC chromatograms) to support reproducibility claims .
Q. What ethical guidelines apply to studies involving this compound in preclinical models?
Follow institutional animal care protocols (IACUC) for toxicity studies. For human cell lines, obtain IRB approval if derived from identifiable donors. Safety data sheets (SDS) must outline handling precautions (e.g., PPE, ventilation) to mitigate exposure risks .
Data Presentation and Publication
Q. What supplementary materials are critical for publishing synthesis and bioactivity data?
Include:
Q. How should conflicting bioactivity results be discussed in manuscripts?
Frame contradictions as opportunities for mechanistic exploration. Compare assay conditions, compound stability, and target specificity. Propose follow-up experiments (e.g., isothermal titration calorimetry) to resolve ambiguities .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。